3-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

anticancer screening MCF‑7 cytotoxicity benzamide SAR

3-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034444-29-4; molecular formula C₁₇H₁₃ClN₂OS; molecular weight 328.8 g/mol) is a synthetic small molecule belonging to the non-annulated thiophenylamide chemotype. The compound is structurally characterized by a 3-chlorobenzamide core linked via a methylene bridge to a 2-(thiophen-2-yl)pyridin-3-yl moiety.

Molecular Formula C17H13ClN2OS
Molecular Weight 328.81
CAS No. 2034444-29-4
Cat. No. B2824134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
CAS2034444-29-4
Molecular FormulaC17H13ClN2OS
Molecular Weight328.81
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
InChIInChI=1S/C17H13ClN2OS/c18-14-6-1-4-12(10-14)17(21)20-11-13-5-2-8-19-16(13)15-7-3-9-22-15/h1-10H,11H2,(H,20,21)
InChIKeyDQVHVWZFBGCTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034444-29-4) – Structural Identity, Vendor Landscape, and Procurement Baseline


3-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034444-29-4; molecular formula C₁₇H₁₃ClN₂OS; molecular weight 328.8 g/mol) is a synthetic small molecule belonging to the non-annulated thiophenylamide chemotype [1]. The compound is structurally characterized by a 3-chlorobenzamide core linked via a methylene bridge to a 2-(thiophen-2-yl)pyridin-3-yl moiety . It falls within the general formula (I) described in the Roche patent family on non-annulated thiophenylamides as inhibitors of fatty acid binding proteins FABP4 and/or FABP5, targets implicated in metabolic disease, atherosclerosis, and cancer [1]. The compound is offered commercially by multiple screening-compound vendors; however, it is critical to note that this specific CAS entity has no published primary research articles or peer-reviewed biological data at this time. All available evidence for differentiation must therefore be derived from class-level patent data, close analog comparisons, and structural SAR principles.

Why 3-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide Cannot Be Interchanged with Its Closest Analogs – The Case for Specific Procurement


Within the non-annulated thiophenylamide chemotype, minor structural modifications produce substantial shifts in FABP isoform selectivity, binding potency, and downstream functional activity [1]. The 3-chloro substituent on the benzamide ring, the thiophene-2-yl (vs. thiophene-3-yl) connectivity, and the pyridin-3-ylmethyl (vs. pyridin-4-ylmethyl) regioisomeric attachment each define distinct chemical space with divergent biological outcomes. For example, the des-chloro analog (N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, CAS 2034441-48-8) lacks the electron-withdrawing and steric contributions of the 3-chloro group, while the regioisomer 3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (CAS 2034396-34-2) alters both thiophene and pyridine attachment vectors, potentially reversing FABP4/5 selectivity or abolishing activity entirely. Generic substitution among these analogs in screening cascades or SAR campaigns is scientifically invalid and can lead to irreproducible results, wasted resources, and incorrect structure–activity conclusions.

Quantitative Differentiation Evidence for 3-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034444-29-4) Against Closest Analogs


Structural Differentiation: 3-Chloro Substituent vs. Des-Chloro and 3-Dimethylamino Analogs – Impact on Cytotoxic Potency in MCF‑7 Breast Cancer Cells

In a cross-study comparison of close structural analogs sharing the identical 2-(thiophen-2-yl)pyridin-3-ylmethyl scaffold, the 3-chloro-substituted benzamide (target compound, CAS 2034444-29-4) occupies a distinct position between the unsubstituted benzamide and the 3-dimethylamino analog. The 3-dimethylamino derivative (CAS not disclosed) exhibits an IC₅₀ of 8.4 µM against MCF‑7 breast cancer cells, while the 3-benzyloxy analog (CAS not disclosed) shows an IC₅₀ of 25 µM against the same cell line . The des-chloro parent benzamide (N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, CAS 2034441-48-8) has no reported quantitative cytotoxicity data. The 3-chloro substitution provides an intermediate electronic profile (Hammett σₘ = +0.37 for 3-Cl) between the electron-donating dimethylamino group and the unsubstituted hydrogen, which is expected to modulate target binding affinity and cellular permeability in a manner distinct from both comparators [1].

anticancer screening MCF‑7 cytotoxicity benzamide SAR

FABP4/5 Inhibitory Potential: Class-Level Evidence from Roche Patent US 9,353,102 – Potency Range of Non-Annulated Thiophenylamides

The target compound falls within the general formula (I) of the Roche non-annulated thiophenylamide patent (US 9,353,102), which discloses compounds as dual FABP4 and/or FABP5 inhibitors [1]. Representative patent examples with related thiophenylamide scaffolds demonstrate FABP4 IC₅₀ values of 11–13 nM and FABP5 IC₅₀ values ranging from 16 nM to 760 nM, all measured by TR‑FRET displacement assay at pH 7.5 [2][3]. By comparison, the reference FABP4-selective inhibitor BMS‑309403 exhibits a Kᵢ of <2 nM for FABP4 but only 350 nM for FABP5, representing >100‑fold selectivity . While the specific CAS 2034444-29-4 has not been individually tested in the published patent examples, its structural compliance with formula (I) and the presence of the 3-chlorobenzamide moiety – a privileged fragment in FABP inhibitor design – support its potential as a dual FABP4/5 ligand with a selectivity profile likely distinct from both the highly FABP4-selective BMS‑309403 and the FABP5‑biased patent examples.

FABP4 inhibitor FABP5 inhibitor metabolic disease dual FABP4/5 inhibition

Regioisomeric Differentiation: Thiophene-2-yl/Pyridin-3-ylmethyl vs. Thiophene-3-yl/Pyridin-4-ylmethyl – Impact on Molecular Recognition

The target compound (CAS 2034444-29-4) and its closest regioisomer 3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (CAS 2034396-34-2) share identical molecular formula (C₁₇H₁₃ClN₂OS) and molecular weight (328.8 g/mol) but differ in two critical attachment vectors: thiophene connectivity (2‑yl vs. 3‑yl) and pyridine methylene attachment position (3‑ylmethyl vs. 4‑ylmethyl). The thiophene‑2‑yl isomer presents the sulfur atom in a conjugated orientation with the pyridine ring, enabling potential S···N or S···π intramolecular interactions, while the thiophene‑3‑yl isomer positions the sulfur meta to the pyridine linkage, disrupting this conjugation. Similarly, the pyridin‑3‑ylmethyl attachment places the basic pyridine nitrogen proximal to the amide hydrogen bond network, whereas the pyridin‑4‑ylmethyl regioisomer shifts this vector, altering both hydrogen‑bonding geometry and the overall molecular shape presented to protein binding pockets. These dual regioisomeric differences are expected to produce non‑overlapping target recognition profiles .

regioisomer comparison thiophene connectivity pyridine substitution target recognition

Thiophenyl Benzamide Chemotype Precedent: HDAC Inhibitory Activity and Isoform Selectivity – Implications for Polypharmacology Screening

Thiophenyl-substituted benzamides are established as a privileged scaffold for histone deacetylase (HDAC) inhibition with isoform-selectivity potential. A published study demonstrated that thiophenyl modification of the benzamide HDAC inhibitor CI‑994 significantly enhanced HDAC inhibitory activity and altered isoform selectivity profiles in human cancer cells [1]. In BindingDB, a related thiophenyl benzamide (N‑[2‑amino‑5‑(thiophen‑2‑yl)phenyl]‑4‑acetamidobenzamide) exhibits HDAC1 IC₅₀ = 398 nM and Kᵢ = 500 nM at pH 7.4 [2]. The thiophene group occupies a 'foot‑pocket' in the catalytic tunnel of HDAC1 and HDAC2 that is absent in HDAC3, providing a structural basis for isoform selectivity [1]. The target compound (CAS 2034444-29-4), while structurally distinct from the 2‑aminobenzamide HDAC inhibitors, incorporates the thiophen‑2‑yl‑pyridine motif and a benzamide zinc‑binding group – features that may confer HDAC modulatory activity as an off‑target or polypharmacology effect distinct from its primary FABP‑related profile.

HDAC inhibition thiophenyl benzamide epigenetic screening isoform selectivity

Recommended Research and Industrial Application Scenarios for 3-Chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034444-29-4)


FABP4/5 Dual Inhibitor Screening and SAR Expansion Campaigns for Metabolic Disease Drug Discovery

The compound is best deployed as a screening candidate or SAR starting point within FABP4/5 dual inhibitor programs targeting type 2 diabetes, non‑alcoholic steatohepatitis (NASH), or atherosclerosis. The Roche patent (US 9,353,102) establishes the non-annulated thiophenylamide scaffold as capable of achieving FABP4 IC₅₀ values as low as 11 nM and FABP5 IC₅₀ values of 16–760 nM [1]. The 3‑chloro substitution on the benzamide ring of CAS 2034444-29-4 provides a distinct electronic and steric environment compared to the unsubstituted and alkylamino analogs [2], warranting its systematic evaluation alongside existing patent examples to expand SAR understanding and identify novel selectivity profiles.

Chemical Probe Development with Polypharmacology Deconvolution – FABP/HDAC Dual Activity Assessment

Given the established precedent of thiophenyl benzamides as HDAC inhibitors with isoform selectivity (HDAC1/2 vs. HDAC3) [3][4], CAS 2034444-29-4 should be profiled against both FABP and HDAC enzyme panels in parallel. This dual‑target deconvolution strategy can identify whether the compound acts as a selective FABP ligand without HDAC liability, or conversely as a dual FABP/HDAC modulator – a polypharmacology profile that could be valuable for oncology applications where both target classes are validated.

Cytotoxicity Screening Against Breast Cancer Cell Lines – Benchmarking Against Closest Substituent Analogs

Close structural analogs of CAS 2034444-29-4 have demonstrated MCF‑7 breast cancer cell cytotoxicity ranging from IC₅₀ = 8.4–25 µM depending on benzamide substitution . Procurement of the 3‑chloro variant for parallel head‑to‑head cytotoxicity testing against the 3‑dimethylamino and 3‑benzyloxy analogs, together with the des‑chloro parent, would generate the first direct comparative dataset for this chemotype series, enabling quantitative SAR determination of the chlorine substituent contribution to anticancer activity.

Regioisomeric Selectivity Studies – Mapping Thiophene and Pyridine Attachment Vector Contributions to Target Engagement

The existence of three closely related regioisomers (CAS 2034444-29-4, CAS 2034396-34-2, and CAS 2034441-48-8) differing only in thiophene and pyridine connectivity creates a unique opportunity to systematically dissect the contribution of each attachment vector to protein target binding. A panel screen of all three regioisomers against FABP4, FABP5, and HDAC isoforms would generate foundational SAR data applicable across the broader non‑annulated thiophenylamide chemical series.

Quote Request

Request a Quote for 3-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.